molecular formula C13H14N4O4S B2485456 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034358-78-4

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2485456
CAS No.: 2034358-78-4
M. Wt: 322.34
InChI Key: OLYKLJHBLMOKSP-UHFFFAOYSA-N
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Description

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C13H14N4O4S and its molecular weight is 322.34. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

1,2,3-Triazoles, including derivatives similar to the specified compound, have been evaluated for their inhibitory effects on enzymes such as caspase-3, a crucial player in apoptosis. Research by Jiang and Hansen (2011) found that certain triazole derivatives exhibit potent inhibitory activity, indicating the potential of these compounds in studying enzyme mechanisms or therapeutic applications targeting specific enzymes (Jiang & Hansen, 2011).

Synthetic Chemistry Applications

1-Sulfonyl-1,2,3-triazoles, closely related to the compound , serve as versatile synthons in the synthesis of heterocyclic compounds. Zibinsky and Fokin (2013) described their use as stable precursors for reactive intermediates in synthetic chemistry, enabling the construction of various heterocycles important for medicinal chemistry applications (Zibinsky & Fokin, 2013). Furthermore, Culhane and Fokin (2011) explored sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles for the synthesis of diverse structures, highlighting the utility of such compounds in generating a wide array of functional groups and molecular architectures (Culhane & Fokin, 2011).

Antibacterial Applications

The modification and evaluation of 1,2,3-triazole derivatives for antibacterial properties have been a significant area of interest. Adam et al. (2019) synthesized and tested various 1,2,3-triazole-chalcone derivatives for antibacterial activity, finding that some derivatives exhibit excellent effects against pathogens such as Pseudomonas aeruginosa, suggesting their potential as antibacterial agents (Adam et al., 2019).

Anticancer Applications

Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids and evaluated them as potential antibacterial and anticancer agents. Their findings indicate that some of these hybrids show cytotoxicity against cancer cell lines, highlighting the promise of triazole derivatives in the development of new cancer treatments (Kuntala et al., 2015).

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c18-22(19,16-8-10(9-16)17-4-3-14-15-17)11-1-2-12-13(7-11)21-6-5-20-12/h1-4,7,10H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYKLJHBLMOKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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